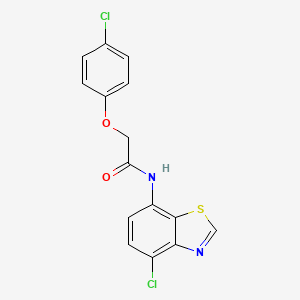

N-(4-chloro-1,3-benzothiazol-7-yl)-2-(4-chlorophenoxy)acetamide

Beschreibung

N-(4-chloro-1,3-benzothiazol-7-yl)-2-(4-chlorophenoxy)acetamide is a benzothiazole-derived acetamide compound characterized by dual chloro-substituents: a 4-chloro group on the benzothiazole ring and a 4-chlorophenoxy moiety on the acetamide side chain. Benzothiazoles are renowned for their broad pharmacological activities, including anticancer, antimicrobial, and antifungal properties . The presence of electron-withdrawing chlorine atoms may enhance metabolic stability and receptor-binding affinity compared to non-halogenated analogs.

Eigenschaften

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-7-yl)-2-(4-chlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2S/c16-9-1-3-10(4-2-9)21-7-13(20)19-12-6-5-11(17)14-15(12)22-8-18-14/h1-6,8H,7H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXVANDIKDBYQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NC2=C3C(=C(C=C2)Cl)N=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-2-(4-chlorophenoxy)acetamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Chlorination: The benzothiazole core is then chlorinated at the 4-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Acylation: The chlorinated benzothiazole is acylated with 2-(4-chlorophenoxy)acetyl chloride in the presence of a base like pyridine or triethylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-chloro-1,3-benzothiazol-7-yl)-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove chlorine atoms or to reduce other functional groups.

Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or primary amines.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

Medicine: As a lead compound for the development of new pharmaceuticals.

Industry: As an intermediate in the production of dyes, pigments, or other materials.

Wirkmechanismus

The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-2-(4-chlorophenoxy)acetamide would depend on its specific biological activity. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate

- Structural Features: Substituted at the benzothiazole 2-position with a 3-methylphenyl acetamide group. The methyl substituent is electron-donating, contrasting with the target compound’s 4-chlorophenoxy group.

- Synthesis : Prepared via coupling (3-methylphenyl)acetic acid with 4-chloro-1,3-benzothiazol-2-amine using EDCl and triethylamine in dichloromethane .

- Physicochemical Properties : Crystal packing involves O–H⋯N and π–π stacking interactions, with a dihedral angle of 79.3° between benzothiazole and benzene planes, influencing solubility .

N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide

- Structural Features: Ethoxy group at the benzothiazole 6-position and 4-chlorophenyl acetamide.

- Synthesis : Part of a patent covering diverse X-group substitutions (e.g., CHPh, CH=CH) .

- Pharmacological Activity : Patent emphasis on structural versatility suggests tunable bioactivity, though specific data are undisclosed .

Phenoxy Acetamide Derivatives with Anti-Cancer Activity

- Structural Features : Compounds like N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide feature sulfonyl and heterocyclic groups instead of benzothiazole.

- Pharmacological Activity : Demonstrated potent anti-cancer activity against HCT-1, MCF-7, and PC-3 cell lines via MTT assay, with IC₅₀ values in the micromolar range .

N-(2-Substituted-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides

- Structural Features: Incorporate a thiazolidinone ring and coumarin moiety, contrasting with the target’s benzothiazole core.

- Synthesis : Cyclization with mercaptoacetic acid and ZnCl₂ under reflux, differing from the target’s coupling-based route .

- Pharmacological Activity: Thiazolidinone-coumarin hybrids are associated with anti-inflammatory and antimicrobial effects, suggesting divergent mechanisms compared to chloro-benzothiazoles .

Comparative Data Table

Key Research Findings and Insights

- Substituent Effects : Chloro-groups enhance electron-withdrawing effects and metabolic stability but may reduce solubility. Ethoxy or morpholine groups improve solubility but require balancing with target affinity .

- Synthetic Flexibility: EDCl-mediated coupling (target compound) is efficient for benzothiazole-acetamide synthesis, whereas cyclization routes (e.g., thiazolidinones) enable heterocyclic diversification .

- Activity Trends: Anti-cancer potency in phenoxy acetamides correlates with sulfonyl-heterocyclic motifs, suggesting the target compound’s chloro-benzothiazole core may prioritize different biological targets (e.g., kinase inhibition vs. DNA intercalation) .

Biologische Aktivität

N-(4-chloro-1,3-benzothiazol-7-yl)-2-(4-chlorophenoxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer, antibacterial, antifungal, and immunomodulatory properties, supported by various studies and findings.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 336.2 g/mol

- CAS Number : 932973-63-2

The presence of the benzothiazole moiety is significant in determining the compound's biological properties.

Anticancer Activity

Research has indicated that compounds containing the benzothiazole structure exhibit anticancer properties . For instance, studies have shown that derivatives of benzothiazole can inhibit the growth of various cancer cell lines.

Case Study: Antitumor Efficacy

A study evaluated the cytotoxic effects of several benzothiazole derivatives against human cancer cell lines such as HT29 (colon cancer) and Jurkat (leukemia). The findings revealed that:

| Compound | IC (µM) | Cell Line |

|---|---|---|

| Compound 1 | 1.61 ± 1.92 | HT29 |

| Compound 2 | 1.98 ± 1.22 | Jurkat |

The structure-activity relationship (SAR) indicated that electron-donating groups on the phenyl ring enhance cytotoxicity, emphasizing the importance of substituent positioning on efficacy .

Antibacterial and Antifungal Activity

The compound also displays antibacterial and antifungal activities . Research indicates that benzothiazole derivatives can be effective against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

A comparative study assessed the antibacterial activity of various compounds, including this compound:

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 64 µg/mL |

These results suggest that modifications to the benzothiazole structure can enhance antimicrobial effectiveness .

Immunomodulatory Effects

Recent studies have highlighted the potential immunomodulatory effects of this compound. For example, it was observed to enhance macrophage activity in vitro, suggesting a role in boosting immune responses.

Study Findings

In a controlled experiment, this compound was administered to macrophages, resulting in increased production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.